molecular formula C13H15BrN2OS B2979238 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 865544-50-9

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2979238
CAS No.: 865544-50-9
M. Wt: 327.24
InChI Key: FCZNXRCUWJOQEC-FYWRMAATSA-N
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Description

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-3-5-12(17)15-13-16(4-2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZNXRCUWJOQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Butanamide Moiety: The butanamide group can be introduced through an amide coupling reaction using butanoyl chloride and a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticonvulsant, and anticancer effects, based on recent studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H14BrN3S\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_3\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a series of N-cycloalkylidene-2,3-dihydro-1,3-benzothiazoles were tested against various bacterial strains. The findings indicated that certain compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting moderate antifungal activity as well .

Compound TypeActivityTarget Organisms
N-cycloalkylidene derivativesAntibacterialS. aureus, E. coli
Substituted benzothiazolesAntifungalCandida spp.

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have been extensively studied. In particular, compounds similar to this compound have shown promise in models of induced seizures. For example, studies involving pentylenetetrazole (PTZ) induced seizures in animal models revealed that certain benzothiazole derivatives were able to reduce seizure frequency and severity significantly .

Case Study: PTZ-Induced Seizures

In a controlled experiment using mice subjected to PTZ-induced seizures:

  • Dosage : Compounds were administered at varying dosages (e.g., 200–400 mg/kg).
  • Results : Significant reduction in seizure duration was observed compared to control groups.

This suggests that the compound may modulate neurotransmitter systems involved in seizure activity.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. A specific study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Cancer Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest

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